Pharmacopeial Acceptance Criterion: cis-Montelukast Is Restricted to ≤0.15% of API, a Limit Not Applicable to Any Other Montelukast Isomer
The USP 2025 monograph for Montelukast Sodium specifies an acceptance criterion of Not More Than (NMT) 0.15% for the cis-isomer (Impurity G), with a relative retention time of 0.8 versus montelukast at 1.0 [1]. The European Pharmacopoeia independently sets the identical limit of maximum 0.15% for Impurity G [2]. This limit is lower than the 0.2% threshold for the sulfoxide impurity and identical to the limit for methylketone impurity, but critically, the cis-isomer is the only impurity generated in situ by ambient light exposure during sample preparation, as directed by the USP: 'Transfer 1 mL of the Impurity solution to a colorless glass vial, and expose to ambient light for approximately 20 min to generate the cis-isomer of montelukast' [1]. No other montelukast impurity can be generated by this standardized photochemical procedure, making cis-montelukast uniquely necessary for system suitability validation.
| Evidence Dimension | Pharmacopeial acceptance criterion (NMT %) |
|---|---|
| Target Compound Data | cis-Montelukast (Impurity G): NMT 0.15% (USP); maximum 0.15% (EP) |
| Comparator Or Baseline | Sulfoxide impurity: NMT 0.2% (USP); Methylketone impurity: NMT 0.15% (USP); Montelukast API: 98.0–102.0% |
| Quantified Difference | cis-isomer limit (0.15%) is 25% tighter than sulfoxide limit (0.2%); cis-isomer is the only impurity generated photochemically in situ for system suitability |
| Conditions | USP/EP official monograph specifications; LC method with UV detection at 238 nm; C18 column; trifluoroacetic acid/acetonitrile/water mobile phase |
Why This Matters
Procurement of authentic cis-montelukast reference standard is mandatory for demonstrating compliance with the regulatory specification; no alternative compound can satisfy the resolution and limit requirements that are specifically defined for this geometric isomer.
- [1] United States Pharmacopeia (USP) 2025. Montelukast Sodium monograph, Organic Impurities Table 2: Cis-isomer acceptance criterion NMT 0.15%, RRT 0.8. System suitability: cis-isomer generation by 20 min ambient light exposure. View Source
- [2] British Pharmacopoeia (BP) / European Pharmacopoeia. Montelukast Sodium monograph (Ph. Eur. monograph 2583). Related substances: Impurity G maximum 0.15 per cent. View Source
